N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide and its derivatives often involves interactions between benzenesulfonamide and chlorosulfonic acid, leading to the formation of sterically hindered sulfonamide structures. These processes are characterized by the creation of molecular crystals through hydrogen bonds of the C-H⋯O type, showcasing the molecule's ability to form structured networks through weak intermolecular interactions (Rublova et al., 2017).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction studies, reveal that compounds like this compound exhibit complex supramolecular architectures mediated by various weak interactions such as C-H...O, C-H...π(aryl), π(aryl)-π(aryl), and Cl...Cl interactions. These interactions contribute to the stability and conformation of the molecules, highlighting the significance of substituent positions on molecular behavior and stability (Shakuntala et al., 2017).
Chemical Reactions and Properties
This compound and its analogs participate in various chemical reactions, including interactions with electrophiles and nucleophiles, indicative of their reactive sulfonamide group. These reactions are fundamental for synthesizing a wide range of sulfonamide derivatives with potential biological activities. The molecular-electronic structure of these compounds, analyzed through quantum-chemical calculations, provides insights into their reactivity and interaction mechanisms, offering a foundation for their utilization in further chemical transformations (L. Rublova et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . It also interacts with octopamine receptors . These receptors play a crucial role in neurotransmission, affecting various physiological processes.
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it inhibits the synthesis of monoamine oxidases and prostaglandins . This leads to overexcitation in the nervous system of insects, resulting in their paralysis and eventual death .
Biochemical Pathways
The action of Amitraz affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors disrupts normal neurotransmission . It also inhibits the synthesis of monoamine oxidases and prostaglandins , affecting the regulation of various physiological processes.
Pharmacokinetics
It is known that amitraz and its metabolites can pass the blood-brain barrier, indicating potential neurotoxicity .
Result of Action
The primary result of Amitraz’s action is the overexcitation of the nervous system in insects, leading to paralysis and death . This makes it effective as an acaricide and insecticide . .
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-11-6-7-16(13(3)8-11)18-21(19,20)17-14(4)9-12(2)10-15(17)5/h6-10,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEBOOBKPCZVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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